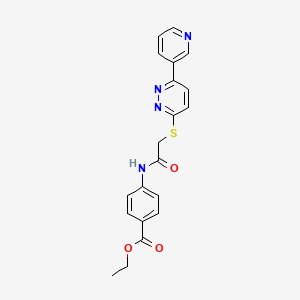

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate

描述

属性

IUPAC Name |

ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-2-27-20(26)14-5-7-16(8-6-14)22-18(25)13-28-19-10-9-17(23-24-19)15-4-3-11-21-12-15/h3-12H,2,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUJFFUXYYHWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine.

Thioether Formation: The pyridazinone derivative is then reacted with a thiol compound to form the thioether linkage.

Amidation: The thioether derivative is further reacted with an acyl chloride to form the acetamido group.

Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl benzoate ester.

化学反应分析

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

科学研究应用

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and its potential as an antimicrobial or anticancer agent.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.

作用机制

The mechanism of action of Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in binding to metal ions or other cofactors .

相似化合物的比较

Table 1: Structural Comparison with Molecules (2011) Analogues

| Compound ID | Heterocyclic Substituent | Linker Type | Notable Features |

|---|---|---|---|

| Target Compound | 6-(pyridin-3-yl)pyridazin-3-yl | Thioacetamido (-S-CH2-C(O)-NH-) | Pyridine-pyridazine fusion; sulfur linker |

| I-6230 | Pyridazin-3-yl | Phenethylamino | Oxygen-free linker; simpler pyridazine |

| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino | Methyl substitution enhances lipophilicity |

| I-6273 | Methylisoxazol-5-yl | Phenethylamino | Isoxazole introduces oxazole ring strain |

| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | Thioether linker; methyl-isoxazole hybrid |

| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy | Ether linker; improved hydrolytic stability |

Key Differences :

- Heterocyclic Diversity : The target compound’s pyridazine-pyridine fusion provides a larger aromatic surface compared to I-6230/I-6232 (pyridazine only) or I-6273/I-6373/I-6473 (isoxazole). This may enhance π-π stacking interactions in biological targets.

- Linker Chemistry: The thioacetamido bridge in the target compound balances metabolic stability and flexibility, contrasting with the phenethylamino (I-6230, I-6232) or phenethoxy (I-6473) linkers, which are more rigid or prone to hydrolysis.

- Substituent Effects : The pyridin-3-yl group in the target compound introduces a hydrogen-bond acceptor at the pyridine nitrogen, absent in methyl- or isoxazole-substituted analogues.

Pyrimidine-Based Analogues from ADMET & DMPK (2021)

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) shares a thioacetate ester group with the target compound but differs in core heterocycle and substituents (Figure 1).

Key Comparisons:

- Core Heterocycle : Compound 1 uses a pyrimidine ring (nitrogens at positions 1 and 3), whereas the target compound employs pyridazine (nitrogens at 1 and 2). Pyrimidines are common in nucleobase mimics, while pyridazines are less explored, suggesting divergent biological targets.

- Substituents : The thietan-3-yloxy group in Compound 1 introduces a strained three-membered sulfur ring, which may alter solubility and steric interactions compared to the pyridin-3-yl group in the target compound.

- Linker Flexibility : Both compounds feature sulfur-containing linkers, but Compound 1’s thioacetate ester is less conformationally restricted than the target’s thioacetamido bridge.

生物活性

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a combination of pyridazine and pyridine rings linked through a sulfanylacetyl group, which contributes to its pharmacological properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of pyridazine and pyridine intermediates, followed by their coupling through a sulfanylacetyl linkage. The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluating various thioacetamide derivatives found that compounds with similar structures demonstrated effective antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Ethyl Derivative | P. aeruginosa | 20 |

The mechanism of action for this compound involves its interaction with specific molecular targets, likely including enzymes or receptors. The binding of the compound to these targets can modulate their activity, potentially inhibiting enzyme function by blocking substrate access .

Case Studies and Research Findings

- Antitumor Activity : A study on related pyrazole derivatives indicated that compounds featuring similar structural motifs showed promising antitumor activity by targeting specific kinases involved in cancer progression . The inhibition of these kinases could lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Anti-inflammatory Effects : Another investigation into thioacetamide derivatives revealed significant anti-inflammatory properties, where compounds were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting a potential role in treating inflammatory diseases .

常见问题

Q. What are the standard synthetic routes for preparing Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate?

The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:

- Step 1 : Functionalization of pyridazine derivatives (e.g., introducing thiol groups at position 3 of pyridazin-6-yl) through reactions like SNAr (nucleophilic aromatic substitution) using thiourea or NaSH .

- Step 2 : Activation of the acetamido linker via chloroacetylation or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the benzoate moiety .

- Step 3 : Final esterification using ethanol under acidic or basic conditions .

Key Validation : Monitor reaction progress via TLC and confirm purity using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing this compound?

Critical methods include:

- 1H/13C NMR : To confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and ester/amide bond integrity. Splitting patterns in 1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) help identify substitution .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester/amide) and ~2550 cm⁻¹ (S-H stretch, if present) .

- HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z ~422) .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy (similar pyridazine derivatives show moderate toxicity) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Always consult a physician and provide the SDS .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyridazine-thioacetamido linkage?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Temperature Control : Reactions at 60–80°C minimize side products (e.g., disulfide formation) .

Case Study : A 2023 study achieved 68% yield by optimizing stoichiometry (1:1.2 ratio of pyridazine to chloroacetyl chloride) .

Q. How to assess the biological activity of this compound in antimicrobial studies?

- In vitro Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Positive Controls : Compare with ciprofloxacin or ampicillin .

- Mechanistic Probes : Evaluate membrane disruption via fluorescence assays (propidium iodide uptake) .

Q. How to resolve contradictions in reported bioactivity data for pyridazine derivatives?

- Reproducibility Checks : Validate protocols (e.g., identical bacterial strains, incubation times).

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical variations .

- Meta-Analysis : Cross-reference with databases like PubChem for consistency in IC₅₀ values .

Q. What advanced techniques confirm the compound’s stereochemistry and solid-state structure?

Q. How to interpret conflicting spectroscopic data (e.g., NMR splitting patterns)?

Q. What methodologies explore the compound’s mechanism in kinase inhibition assays?

Q. How to troubleshoot low yields during the final esterification step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。